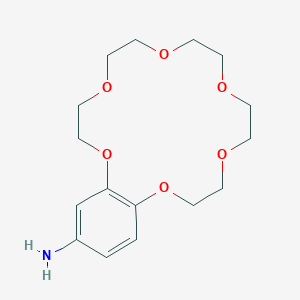

4'-Aminobenzo-18-crown-6

Description

Overview of Crown Ethers in Supramolecular Chemistry and Ion Recognition

Crown ethers are cyclic chemical compounds composed of a ring containing several ether groups. numberanalytics.comtandfonline.com Their discovery and subsequent development have revolutionized the understanding of molecular interactions and the design of highly selective host molecules.

Historical Context and Evolution of Crown Ether Chemistry

The journey of crown ethers began in 1967 with the serendipitous discovery of dibenzo-18-crown-6 (B77160) by Charles J. Pedersen, a chemist at DuPont. researchgate.netjove.comwikipedia.org While attempting to synthesize a complexing agent for divalent cations, Pedersen isolated a crystalline by-product that exhibited an unexpected ability to solubilize potassium permanganate (B83412) in nonpolar solvents. jove.comopenstax.org This discovery, which earned Pedersen a share of the 1987 Nobel Prize in Chemistry, laid the groundwork for the field of macrocyclic chemistry. britannica.comwikipedia.orgnumberanalytics.com

Following Pedersen's initial breakthrough, the field rapidly expanded. iipseries.org Researchers began to systematically synthesize a wide variety of crown ethers with different ring sizes and substituents to explore their selective cation-binding properties. tandfonline.com This led to the development of functionalized derivatives, such as 4'-Aminobenzo-18-crown-6, which offered enhanced selectivity and the potential for covalent attachment to other molecules and surfaces.

Fundamental Principles of Host-Guest Chemistry with Crown Ethers

The remarkable ability of crown ethers to selectively bind specific ions is a cornerstone of host-guest chemistry. fiveable.mewikipedia.org This concept describes the formation of a complex between a larger "host" molecule (the crown ether) and a smaller "guest" molecule or ion. wikipedia.orgnumberanalytics.com The interaction is driven by non-covalent forces, primarily ion-dipole interactions between the positively charged guest cation and the lone pairs of electrons on the oxygen atoms of the crown ether's cavity. jove.comfiveable.me

The selectivity of a crown ether for a particular cation is largely determined by the "size-fit" concept. fiveable.me A stable complex is formed when the diameter of the cation closely matches the size of the crown ether's cavity. For instance, 18-crown-6 (B118740), with its 18-membered ring, shows a high affinity for the potassium ion (K+). jove.comopenstax.org The exterior of the crown ether ring is hydrophobic, allowing the complex to dissolve in nonpolar organic solvents. chemicalland21.com

Structural Characteristics of this compound

The specific architecture of this compound is central to its function and applications in advanced research. It combines the foundational macrocyclic ether structure with a strategically placed functional group.

Macrocyclic Ether Ring and Benzo-Substitution

At its core, this compound features an 18-membered macrocyclic ring containing six oxygen atoms. This "18-crown-6" structure provides a cavity with a diameter of 2.6–3.2 Å, which is well-suited for complexing with potassium (K+) and lead (Pb2+) ions. The presence of a benzo group fused to the macrocycle introduces a degree of rigidity to the structure.

| Property | Value/Description |

| Molecular Formula | C16H25NO6 |

| Molecular Weight | 327.37 g/mol |

| Cavity Diameter | 2.6–3.2 Å |

| Preferred Cations | K+, Pb2+ |

| Appearance | White to beige to brown powder |

Table 1: Molecular Properties of this compound

Significance of the Amino Functional Group

The defining feature of this compound is the amino (-NH2) group attached to the 4' position of the benzo ring. This functional group significantly enhances the compound's capabilities in several ways:

Enhanced Binding Affinity: The amino group can participate in secondary interactions, such as hydrogen bonding, with guest ions. This can lead to increased binding affinity and selectivity. For example, it has been shown to increase the selectivity for Pb2+ over other ions.

Functionalization Potential: The amino group provides a reactive site for covalent modification. This allows this compound to be attached to various surfaces and materials, such as magnetic nanoparticles, for applications like recyclable ion extraction systems and sensors. sigmaaldrich.comrsc.org

Modulation of Electronic Properties: The electron-donating nature of the amino group can influence the electronic properties of the entire molecule, which can be advantageous in the development of electrochemical sensors.

Research Significance and Scope of this compound

The unique combination of a selective binding cavity and a functionalizable amino group makes this compound a valuable tool in various areas of chemical research. Its primary significance lies in its application for the selective detection and separation of metal ions.

Detailed research has demonstrated its effectiveness in creating ion-selective electrodes, particularly for potassium ions, which are crucial for measurements in biological fluids. chemimpex.com Furthermore, its ability to be immobilized on solid supports has led to the development of novel materials for environmental monitoring, specifically for the detection and removal of heavy metal ions like lead from water sources. rsc.orgchemimpex.com Researchers have also explored its use in fabricating highly sensitive and stable ionic gates in nanochannels for potential applications in biosensing and drug delivery. nih.gov The versatility of this compound continues to drive its exploration in supramolecular chemistry, materials science, and analytical chemistry. chemimpex.comalfa-chemistry.com

| Research Application | Key Findings |

| Ion-Selective Electrodes | Effective in the development of sensors for measuring potassium ion concentrations in biological and environmental samples. chemimpex.com |

| Heavy Metal Detection | Functionalized onto magnetic nanoparticles, it serves as a selective adsorbent for the determination of lead (Pb2+) ions in various samples, including water and food. rsc.org |

| Ionic Gates | Used to create ion-responsive nanochannels that can selectively recognize Pb2+ at extremely low concentrations, demonstrating potential for advanced sensor technology. nih.gov |

| Supramolecular Chemistry | Serves as a building block for creating more complex supramolecular structures and materials with tailored properties. chemimpex.com |

Table 2: Research Applications of this compound

Role in Advancing Ion Selective Systems

The defining characteristic of this compound is its capacity for selective ion recognition. The size of its central cavity is particularly well-suited for complexing with potassium (K+) and lead (Pb2+) ions. rsc.org This selective binding is a cornerstone of its application in ion-selective electrodes (ISEs) and sensors. chemimpex.comsigmaaldrich.com

The planar arrangement of the oxygen atoms within the crown ether ring creates a region of strong negative potential, facilitating the coordination of metal ions. sigmaaldrich.comkrackeler.com The amino group further enhances this selectivity, making AB18C6 a valuable component in analytical devices designed for the precise detection of specific cations. chemimpex.com For instance, researchers have successfully fabricated electrochemical sensors for potassium ion detection by functionalizing gold surfaces with this compound. sigmaaldrich.com These sensors are crucial in various fields, including environmental monitoring and clinical diagnostics. chemimpex.commdpi.com

A notable application involves the functionalization of magnetic nanoparticles with AB18C6 for the solid-phase extraction of lead ions (Pb2+) from various samples. rsc.orgsigmaaldrich.com This method has demonstrated high efficiency and selectivity, with desirable recovery rates and low detection limits in complex matrices like tap water, rice, milk, and apples. rsc.org

| Cation | Selectivity Principle | Application Example |

| K+ | The cavity size of the 18-crown-6 ring is optimal for binding potassium ions. | Ion-selective electrodes for environmental and biological monitoring. chemimpex.commdpi.com |

| Pb2+ | The crown ether cavity size and the presence of the amino group contribute to strong and selective binding. | Magnetic solid-phase extraction for trace lead determination in food and water samples. rsc.org |

Contributions to Supramolecular Assembly and New Material Development

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has greatly benefited from compounds like this compound. chemimpex.comalfa-chemistry.com Its ability to form stable host-guest complexes is fundamental to the construction of larger, well-defined molecular assemblies. chemicalland21.com The amino group provides a versatile handle for incorporating the crown ether into more complex structures, leading to the development of new materials with tailored properties.

One significant area of research is the incorporation of AB18C6 into polymers. chemimpex.com This can be achieved by first converting the amino group to a polymerizable functional group, such as an acrylamide. The resulting monomers can then be polymerized to create materials with built-in ion-recognition capabilities. These functional polymers have potential applications in areas like ion-conductive membranes for batteries and fuel cells. chemimpex.com

Furthermore, the self-assembly of AB18C6 on surfaces has led to the creation of novel materials for sensing and separation. For example, self-assembled monolayers on gold surfaces have been used to create highly sensitive and reproducible potassium sensors. mdpi.com The functionalization of nanoparticles with this crown ether is another promising avenue, creating materials with high surface areas and enhanced performance in applications like catalysis and targeted drug delivery. rsc.orgchemimpex.com

| Research Area | Contribution of this compound | Example of New Material/System |

| Polymer Chemistry | Serves as a functional monomer after modification. | Ion-conductive polymers for advanced energy storage devices. chemimpex.com |

| Surface Chemistry | Forms self-assembled monolayers on various substrates. | Highly selective electrochemical sensors for specific ions. sigmaaldrich.commdpi.com |

| Nanotechnology | Functionalization of nanoparticles to impart ion-selectivity. | Magnetic nanoparticles for efficient heavy metal extraction. rsc.orgresearchgate.net |

Interdisciplinary Research Implications (e.g., Analytical Chemistry, Materials Science)

The unique properties of this compound have fostered significant interdisciplinary research, bridging the gap between analytical chemistry and materials science. chemimpex.comalfa-chemistry.com In analytical chemistry, its primary role is in the development of highly selective sensors and separation methods. chemimpex.comsmolecule.com The ability to detect trace amounts of specific ions in complex mixtures is of paramount importance in environmental monitoring, industrial process control, and medical diagnostics. chemimpex.com

From a materials science perspective, AB18C6 is a valuable building block for creating "smart" materials that can respond to specific chemical stimuli. The covalent attachment of this crown ether to various substrates, including polymers and nanoparticles, allows for the design of materials with precisely controlled properties and functionalities. sigmaaldrich.comsigmaaldrich.com This has led to innovations in areas such as:

Colorimetric probes: Gold nanoparticles functionalized with dithiocarbamate-modified AB18C6 have been used for the colorimetric detection of lead ions in wastewater. sigmaaldrich.com

Chromic materials: Copolymers incorporating thiophene (B33073) analogs of crown ethers, derived from AB18C6, exhibit chromic properties, changing color in response to certain stimuli. sigmaaldrich.com

Catalysis: The ability to complex with metal ions allows for its use as a ligand in coordination chemistry, potentially influencing catalytic activity and selectivity. chemimpex.com

The synergy between these fields is evident in the development of sophisticated analytical devices that rely on novel materials incorporating this compound. The ongoing research in this area continues to push the boundaries of what is possible in both chemical sensing and materials design.

Structure

2D Structure

Propriétés

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15/h1-2,13H,3-12,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXYILUXRGTFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942732 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205504-06-9, 68941-06-0 | |

| Record name | 2,3,5,6,8,9,11,12,14,15-Decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecin-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Aminobenzo-18-crown-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 4 Aminobenzo 18 Crown 6 and Derivatives

Established Synthetic Routes

The preparation of 4'-Aminobenzo-18-crown-6 typically begins with the synthesis of its nitro precursor, 4'-Nitrobenzo-18-crown-6, which is then reduced to the desired amino compound.

A primary and widely employed method for the synthesis of this compound is the catalytic hydrogenation of 4'-Nitrobenzo-18-crown-6. This reaction involves the reduction of the nitro group (-NO₂) to a primary amine group (-NH₂) in the presence of a metal catalyst and a hydrogen source.

The general reaction scheme is as follows:

4'-Nitrobenzo-18-crown-6 + H₂ --(Catalyst)--> this compound + H₂O

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate, under a hydrogen atmosphere. The progress of the reaction can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent, followed by purification if necessary.

| Parameter | Description |

| Starting Material | 4'-Nitrobenzo-18-crown-6 |

| Reagent | Hydrogen gas (H₂) or a hydrogen donor |

| Catalyst | Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), Raney Nickel |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Product | This compound |

Self-assembly provides a versatile method for the synthesis of functional materials incorporating this compound. One notable example is the functionalization of aldehyde-modified magnetic nanoparticles (Fe₃O₄–CHO) with this compound. This process occurs through a dehydration condensation reaction between the amino group of the crown ether and the aldehyde group on the nanoparticle surface, forming a Schiff base linkage. This approach allows for the straightforward creation of magnetic solid-phase extraction adsorbents. luxembourg-bio.com

The reaction can be depicted as:

Fe₃O₄–CHO + H₂N-Benzo-18-crown-6 → Fe₃O₄–CH=N-Benzo-18-crown-6 + H₂O

This self-assembly is driven by the formation of the stable imine bond and results in the covalent immobilization of the crown ether onto the nanoparticle surface.

Functionalization and Derivatization Strategies

The amino group of this compound is a versatile handle for a wide array of chemical modifications, enabling the tailoring of its properties for specific applications.

The ability to covalently link this compound to solid supports is crucial for the development of various functional materials. As mentioned previously, magnetic nanoparticles can be functionalized with this compound. luxembourg-bio.comsigmaaldrich.com This immobilization is achieved by reacting the amino group of the crown ether with a suitable functional group on the surface of the nanoparticle, such as an aldehyde or an epoxy group.

Similarly, this compound can be immobilized within solid-state nanopores to create selective ion sensors. The amino group allows for the covalent attachment of the crown ether to the surface of the nanopore, often through amide bond formation with carboxyl groups on the surface.

| Surface | Functional Group on Surface | Linkage Formed |

| Magnetic Nanoparticles | Aldehyde (-CHO) | Imine (-CH=N-) |

| Solid-State Nanopores | Carboxylic Acid (-COOH) | Amide (-CO-NH-) |

The primary amino group of this compound is nucleophilic and can readily participate in a variety of chemical reactions.

Schiff Base Formation: The reaction of the amino group with aldehydes or ketones results in the formation of an imine, also known as a Schiff base. This reaction is typically carried out under mild conditions and is often reversible. The formation of Schiff bases is a common strategy for creating new ligands and sensors.

Amide Coupling: this compound can be acylated by reacting it with carboxylic acids, acid chlorides, or acid anhydrides to form stable amide bonds. These reactions are among the most frequently used in organic synthesis and are often facilitated by coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. nih.gov This allows for the attachment of a wide range of molecular fragments to the crown ether.

The amino group of this compound can also serve as a starting point for the synthesis of polymers. For instance, it can be used as a precursor to prepare thiophene-containing copolymers. This can be achieved by first modifying the amino group to introduce a polymerizable unit, such as a thiophene (B33073) ring with a suitable functional group for polymerization. The resulting monomer can then be copolymerized with other thiophene derivatives to produce conductive polymers with ion-binding capabilities imparted by the crown ether moiety.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles to the synthesis of crown ethers, including this compound, aims to reduce the environmental impact of traditional synthetic routes. These principles focus on increasing reaction efficiency, minimizing waste, and using less hazardous substances. Key areas of development include the adoption of alternative energy sources like microwave irradiation, the use of environmentally benign solvents and catalysts, and the optimization of reaction pathways to reduce steps and improve atom economy.

The conventional synthesis of aromatic crown ethers often involves Williamson ether synthesis, which can require harsh conditions, long reaction times, and the use of volatile organic solvents. orgsyn.org The functionalization of the benzo group, for instance, to introduce the amino group in this compound, typically involves electrophilic aromatic substitution on the pre-formed macrocycle. rsc.orgiipseries.org Greener approaches seek to refine these established methods.

Microwave-Assisted Organic Synthesis (MAOS)

One of the most significant advancements in the green synthesis of crown ethers is the use of microwave irradiation as an energy source. nih.gov Microwave-assisted synthesis offers several advantages over conventional heating, including dramatically reduced reaction times, improved reaction yields, and enhanced product purity. nih.gov This technique relies on the efficient heat transfer achieved through dielectric heating of polar molecules in the reaction mixture. nih.gov

Research on the synthesis of related benzo-crown ethers demonstrates the potential of this technology. For example, the synthesis of dibenzo-18-crown-6 (B77160) from catechol and 2,2′-dichloroethyl ether has been optimized under microwave irradiation. ciac.jl.cn This method avoids lengthy reflux periods typical of traditional methods. Studies have shown that microwave-assisted procedures can be completed in minutes rather than hours, often with higher yields. ciac.jl.cntandfonline.com

The table below presents comparative data for the synthesis of representative benzo-crown ethers using conventional heating versus microwave irradiation, illustrating the efficiencies gained.

| Compound | Method | Reaction Time | Yield | Solvent/Base | Reference |

| Dibenzo-18-crown-6 | Microwave | 60 min | 46.3% | DMSO / KOH | ciac.jl.cn |

| Dibenzo-14-crown-4 | Microwave | 8 min | 72% | DMSO / NaOH | tandfonline.com |

| 18-crown-6 (B118740) | Conventional | 18-24 hours | 38-44% | THF / KOH | orgsyn.org |

This table is interactive. Click on the headers to sort the data.

These findings suggest that a greener synthesis of the parent benzo-18-crown-6 (B86084) ring, a precursor to this compound, can be effectively achieved using MAOS. The subsequent functionalization steps (nitration and reduction) could also potentially be accelerated and made more efficient through microwave heating.

Solvent and Catalyst Modifications

Another core principle of green chemistry is the reduction or replacement of hazardous solvents. Traditional crown ether syntheses often utilize solvents like tetrahydrofuran (B95107) (THF). orgsyn.org Greener alternatives involve using higher-boiling, less volatile solvents like dimethyl sulfoxide (B87167) (DMSO) or, ideally, performing reactions in water or under solvent-free conditions. ciac.jl.cntandfonline.com Some microwave-assisted syntheses have been successfully conducted using only a small amount of water with a base like potassium hydroxide, which acts as both a catalyst and a template for the macrocyclization. tandfonline.com

The choice of catalyst is also critical. While strong bases are common, research into alternative catalytic systems is ongoing. For instance, in the formylation of dibenzo-18-crown-6, using trifluoroacetic acid as a catalyst was found to give a high yield (90%), providing a more efficient alternative to other acids like methane (B114726) sulphonic acid. mdpi.com The development of reusable or organocatalytic systems represents a further step toward sustainable synthesis. Recent studies have explored using crown ether derivatives themselves as organocatalysts in other reactions, highlighting a trend towards metal-free and eco-friendly catalytic processes. nih.gov

Direct Functionalization Routes

Iii. Metal Ion Complexation and Recognition Mechanisms of 4 Aminobenzo 18 Crown 6

Principles of Cation Binding and Selectivity

The foundational principles of cation binding by 4'-Aminobenzo-18-crown-6 involve a sophisticated interplay of size-matching, electrostatic interactions, and the influence of the surrounding solvent medium. The planar arrangement of the six oxygen atoms within the crown ether ring establishes a region of strong negative potential, which is crucial for coordinating with positively charged metal ions. sigmaaldrich.comsigmaaldrich.com

A primary determinant for the selective binding of ions by crown ethers is the principle of size complementarity between the host's cavity and the guest cation. The 18-crown-6 (B118740) macrocycle possesses a cavity diameter estimated to be between 2.6 and 3.2 Å. This dimension is particularly well-suited for encapsulating cations with corresponding ionic radii, such as the potassium ion (K⁺) and the lead ion (Pb²⁺).

The historical understanding of crown ether selectivity is rooted in this "lock and key" model, where the best fit results in the most stable complex. nih.gov For instance, the cavity of the parent dibenzo-18-crown-6 (B77160) is known to be an excellent fit for K⁺, leading to a high binding affinity. nih.gov This principle is a significant factor in the pronounced selectivity of AB18C6 for these specific ions.

| Ion | Ionic Radius (Å) | Compatibility with 18-Crown-6 Cavity (2.6-3.2 Å) |

|---|---|---|

| K⁺ | ~2.7-2.8 | High |

| Pb²⁺ | ~2.4 | High |

| Na⁺ | ~2.0 | Moderate |

| Li⁺ | ~1.5 | Low |

The presence of the 4'-amino (-NH₂) group on the benzo moiety is a defining feature that significantly enhances the binding capabilities of the crown ether. This functional group extends the molecule's interaction potential beyond the primary ion-dipole forces within the cavity. The amino group can engage in secondary interactions, such as hydrogen bonding and other electrostatic attractions with the guest ion or its surrounding solvent shell.

This additional binding contribution can increase both the affinity and the selectivity for certain cations. Research has indicated that the amino group can specifically enhance the selectivity for Pb²⁺ over other ions. The introduction of amino groups to the dibenzo-18-crown-6 framework has been shown to influence the electronic properties and crystal structure of the resulting complexes, underscoring the group's significant role in modulating binding behavior.

The selectivity of crown ethers is not an intrinsic property of the molecule alone but is heavily influenced by the solvent environment. nih.govnih.gov The competition between the crown ether and solvent molecules for the cation is a critical factor. nih.gov In the gas phase, where solvation effects are absent, crown ethers like dibenzo-18-crown-6 often show a higher affinity for smaller cations such as Li⁺ or Na⁺. nih.govnih.gov However, in aqueous solutions, the selectivity dramatically shifts in favor of K⁺. nih.govnih.gov

Specific Ion Recognition Studies

The theoretical principles of cation binding are borne out in experimental studies focusing on the recognition and detection of specific metal ions. This compound has been extensively studied for its high selectivity towards potassium and lead ions.

The optimal match between the 18-crown-6 cavity size and the ionic radius of the potassium ion results in a strong and selective binding affinity. nih.govqu.edu.iq This inherent selectivity has been leveraged to develop advanced analytical systems. Researchers have successfully fabricated electrochemical sensors for the specific detection of K⁺ by functionalizing gold surfaces with this compound. sigmaaldrich.com These sensors utilize the selective binding event at the electrode surface to generate a measurable electrical signal, demonstrating a practical application of the molecule's recognition capabilities.

This compound has proven to be a highly effective agent for the binding and detection of lead (II) ions. Its efficacy is demonstrated across various research applications. The compound has been used to functionalize magnetic nanoparticles, creating a solid-phase extraction adsorbent for the efficient determination of Pb²⁺ from solutions. sigmaaldrich.comsigmaaldrich.comchemicalbook.com

Furthermore, AB18C6 has been integral to the development of colorimetric sensors. By modifying gold nanoparticles with a dithiocarbamate (B8719985) derivative of AB18C6, a probe was created for the visual detection of Pb²⁺ in wastewater. sigmaaldrich.com While the literature consistently affirms the strong binding efficacy of the benzo-18-crown-6 (B86084) framework for Pb²⁺, the specific role and enhancement provided by the amino group are noted as particularly beneficial for Pb²⁺ selectivity. Research on related dibenzo-18-crown-6 derivatives has also confirmed spontaneous and stable complex formation with lead ions. mdpi.com The consensus in the research points to the compound's robust efficacy for lead ion binding across different methodologies, from solid-phase extraction to electrochemical and colorimetric sensing.

Interactions with Other Metal Ions (e.g., As, Hg, Al, Mo, Li, W, Cr, Fe, Cu²⁺, Ba²⁺, Cs⁺)

Research has demonstrated that this compound (AB18C6) and its parent structures can interact with a wide array of metal ions beyond the commonly studied alkali and alkaline earth metals. The selectivity and strength of these interactions are governed by multiple factors, including the compatibility of the ion's diameter with the crown ether's cavity size (2.6–3.2 Å), the charge density of the cation, and the nature of the solvent environment .

A study systematically examined the chelation of 22 different metal ions by AB18C6, including Al³⁺, As³⁺, Ba²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Hg²⁺, Li⁺, Mo⁵⁺, and W⁴⁺. This work confirmed that minor structural changes in 18-crown-6 ethers, such as the addition of the aminobenzo group, can modulate metal ion chelation, and that the solvent environment plays a critical role in determining the characteristics of these interactions avestia.com. For instance, while AB18C6 is effective in binding certain ions, its performance can be affected by the presence of others. In sensing applications for lead (Pb²⁺), mercury (Hg²⁺) has been noted to cause interference, indicating a competitive binding interaction .

The complexation with alkali metals like Lithium (Li⁺) and Cesium (Cs⁺) is also of interest. For the related dibenzo-18-crown-6 (DB18C6), theoretical studies have elucidated the binding selectivity with alkali metal cations. These studies reveal that the stability of the complex is not solely dependent on the size match between the cation and the cavity but is also significantly influenced by the solvation energy of the metal-crown complex nih.gov. While the cavity of 18-crown-6 ethers is ideally sized for potassium (K⁺), ions that are smaller (like Li⁺) or larger (like Cs⁺) can still form complexes, albeit often with different stability nih.govmuk.ac.ir. Similarly, the divalent cation Ba²⁺ is known to form stable complexes with 18-crown-6 derivatives muk.ac.ir.

Thermodynamic and Kinetic Aspects of Complexation

The formation of a complex between this compound and a metal ion is a dynamic equilibrium process that can be described by thermodynamic and kinetic parameters. These values provide insight into the stability of the complex and the speed at which it forms and dissociates.

The stability of a metal-crown ether complex in solution is quantified by the binding constant (K) or its logarithm (log K). A higher binding constant signifies the formation of a more stable complex. While comprehensive thermodynamic data for the complexation of AB18C6 with the full range of metal ions is not extensively documented, data from related compounds provide valuable insights into the expected behavior.

For example, the parent 18-crown-6 shows a high affinity for the potassium ion (K⁺) in methanol, with a binding constant of 10⁶ M⁻¹ wikipedia.org. The stability of complexes with other alkali metal ions in propylene carbonate follows the sequence K⁺ > Rb⁺ > Cs⁺ muk.ac.ir. The introduction of a benzo group, as in benzo-18-crown-6, generally reduces the binding affinity due to increased rigidity and altered electronic effects, but the selectivity patterns often remain similar. For instance, a study on benzo-18-crown-6 with several divalent cations in methanol-water mixtures found the stability order to be Co(II) > Ni(II) > Zn(II) chemijournal.com.

The table below presents stability constants for complexes of metal ions with crown ethers structurally related to this compound, illustrating the influence of both the cation and the ligand structure on complex stability.

| Crown Ether | Metal Ion | Solvent | Log K | Reference |

|---|---|---|---|---|

| 18-Crown-6 | K⁺ | Methanol | 6.00 | wikipedia.org |

| 18-Crown-6 | Rb⁺ | Propylene Carbonate | >4 | muk.ac.ir |

| 18-Crown-6 | Cs⁺ | Propylene Carbonate | >4 | muk.ac.ir |

| Dibenzo-18-crown-6 | K⁺ | Methanol | 5.00 | General literature value |

| Dibenzo-18-crown-6 | Ba²⁺ | Methanol | ~3.8 | muk.ac.ir |

| Benzo-18-crown-6 | Co²⁺ | 50% MeOH-H₂O | 2.13 | chemijournal.com |

| Benzo-18-crown-6 | Ni²⁺ | 50% MeOH-H₂O | 1.97 | chemijournal.com |

| Benzo-18-crown-6 | Zn²⁺ | 50% MeOH-H₂O | 1.85 | chemijournal.com |

The dynamics and thermodynamics of complex formation are not static but are influenced by a delicate balance of several interrelated factors.

Cation-Cavity Size Relationship : This is a primary determinant of stability. A close match between the ionic diameter of the metal and the cavity size of the crown ether generally leads to stronger complexation. The 18-crown-6 cavity is an excellent fit for the K⁺ ion (ionic diameter ~2.76 Å). Ions that are too small may "rattle" within the cavity, leading to weaker interactions, while ions that are too large cannot be fully accommodated, also resulting in lower stability .

Solvent Effects : The solvent plays a crucial role by competing with the crown ether for coordination to the metal ion. In solvents with high solvating power (e.g., water, dimethylformamide), the metal ion is strongly solvated, and this solvation shell must be stripped away for the crown ether to bind, which is an energetically costly process. Consequently, binding constants are often lower in such solvents. Conversely, in less polar, weakly solvating solvents, the stability of the complexes is typically enhanced muk.ac.irchemijournal.comnih.gov. Studies on benzo-18-crown-6 have shown that the stability constants of its complexes with metal ions increase as the proportion of methanol in a methanol-water mixture increases chemijournal.com.

Ligand Substituents : The nature of the substituent on the crown ether ring significantly impacts its complexing ability. The benzo group in this compound imparts rigidity to the macrocycle, which can lead to lower stability constants compared to the more flexible, unsubstituted 18-crown-6. This is because a flexible ring can more easily adapt its conformation to optimally wrap around the guest cation. The electron-donating amino group (-NH₂) can also influence the electron density on the nearby oxygen atoms, subtly modifying the binding properties.

Iv. Advanced Spectroscopic and Computational Analysis of 4 Aminobenzo 18 Crown 6 Complexes

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the structural and electronic changes that occur when 4'-Aminobenzo-18-crown-6 binds to a guest ion. Techniques such as IR, UV-Vis, NMR, and mass spectrometry each offer unique information about the complexation process.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful methods for probing the interactions between this compound and guest ions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific vibrational modes. Upon complexation with a metal cation, significant changes occur in the IR spectrum, particularly in the region associated with the C-O-C stretching vibrations of the polyether ring. The coordination of the ether oxygen atoms to the cation alters their vibrational frequencies. Typically, the strong asymmetric C-O-C stretching band shifts to a lower frequency, indicating a weakening of the C-O bond due to the donation of electron density to the complexed ion. For example, the distinctive absorption for the asymmetric C-O-C stretch in uncomplexed 18-crown-6 (B118740) derivatives, often seen around 1128 cm⁻¹, is observed to shift to lower wavenumbers upon complex formation. researchgate.net Analysis of these shifts provides direct evidence of the host-guest interaction.

UV-Vis Spectroscopy: UV-Vis absorption spectroscopy is used to monitor the electronic transitions within the molecule. The benzo group of this compound possesses a distinct absorption profile. The binding of a metal ion can perturb the electronic environment of this chromophore, leading to changes in the absorption spectrum, such as a shift in the maximum absorption wavelength (λmax) or a change in molar absorptivity. avestia.com Furthermore, some derivatives of this compound exhibit fluorescence, which can be significantly affected by complexation. Studies have shown that the fluorescence peak of this compound can be quenched in the presence of chelated metal ions. avestia.com This phenomenon of fluorescence quenching is directly correlated with the concentration of the guest ion and serves as a sensitive method for quantitative analysis. avestia.com

Interactive Table: Spectroscopic Changes in this compound Upon Complexation

| Technique | Observed Change Upon Complexation | Information Gained |

| Infrared (IR) | Shift of asymmetric C-O-C stretching band to lower frequency. | Confirms coordination of ether oxygens to the guest ion. |

| UV-Vis Abs. | Shift in λmax and/or change in absorbance intensity. | Indicates perturbation of the benzo group's electronic system. |

| Fluorescence | Quenching of the fluorescence emission peak (~370 nm). avestia.com | Provides a sensitive method for quantifying guest ion concentration. avestia.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the dynamics and structure of host-guest complexes in solution. ¹H and ¹³C NMR provide detailed information about the local chemical environment of each atom in the this compound molecule.

Upon complexation, the protons of the crown ether ring, particularly the ethyleneoxy protons, experience significant changes in their chemical shifts. nsf.gov These shifts are caused by the deshielding effect of the captured cation and conformational changes in the macrocycle. By performing NMR titrations—where small aliquots of a guest ion solution are added to an NMR sample of the crown ether—one can monitor the progressive changes in the chemical shifts. This allows for the determination of the binding stoichiometry and the association constant (Ka) of the complex. nsf.gov For instance, the interaction of dibenzo-18-crown-6 (B77160) with ammonium (B1175870) ions has been extensively studied using ¹H-NMR titration, revealing strong binding. nsf.govnsf.gov Similar principles apply to the aminobenzo derivative, where the protons on both the polyether ring and the aromatic ring are monitored to understand the binding event.

Interactive Table: Representative ¹H-NMR Chemical Shift Changes in Benzo-18-Crown-6 (B86084) Derivatives on Cation Binding

| Proton Type | Typical Chemical Shift (Free) | Change Upon Complexation | Rationale |

| Aromatic (Ar-H) | 6.8 - 7.0 ppm | Downfield shift | Altered electronic environment of the benzene (B151609) ring. |

| Ether (Ar-O-CH₂) | ~4.1 ppm | Downfield shift | Deshielding from cation proximity and conformational locking. |

| Ether (-O-CH₂-CH₂-O-) | ~3.9 ppm | Downfield shift | Deshielding from cation proximity and conformational locking. |

| Ether (-CH₂-O-CH₂-) | ~3.7 ppm | Downfield shift | Deshielding from cation proximity and conformational locking. |

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it ideal for confirming the formation and stoichiometry of host-guest complexes. Soft ionization techniques, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), are typically employed because they can transfer the intact, non-covalently bound complex from solution to the gas phase without significant fragmentation.

When a solution containing this compound (L) and a metal cation (M⁺) is analyzed, the resulting mass spectrum will show a peak corresponding to the molecular ion of the complex, [L+M]⁺. The m/z value of this peak allows for unambiguous confirmation of the complex's identity. Furthermore, MS can reveal different stoichiometries. For example, depending on the guest ion and conditions, species such as [2L+M]⁺ or [L+2M]⁺ might be observed, corresponding to 2:1 or 1:2 ligand-to-metal ratios, respectively. mdpi.com This information is crucial for understanding the coordination chemistry of the system.

Conformational Analysis of this compound and its Complexes

Understanding the three-dimensional structure of this compound and how it changes upon complexation is key to explaining its selectivity and binding affinity. X-ray crystallography and computational chemistry are the primary tools used for this conformational analysis.

Single-crystal X-ray crystallography provides the most definitive structural information for molecules in the solid state. This technique can determine the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice of a this compound complex.

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful partner to experimental studies. DFT calculations allow for the modeling of molecular structures, energies, and properties of this compound and its complexes. mdpi.com

These calculations can be used to:

Determine Optimized Geometries: DFT can predict the lowest-energy conformations of both the free crown ether and its complexes, providing insights into the structural changes that occur upon binding. nsf.gov For related dibenzo-18-crown-6 systems, calculations have shown how the ether cavity adopts an open configuration to readily bind guest ions. mdpi.com

Calculate Binding Energies: The strength of the interaction between the host and guest can be estimated by calculating the binding energy of the complex, which helps in understanding the thermodynamic stability. nsf.gov

Simulate Spectroscopic Data: Vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of spectral bands. mdpi.com Similarly, NMR chemical shifts and UV-Vis electronic transitions can be predicted.

Visualize Molecular Orbitals and Electrostatic Potentials: DFT allows for the generation of electrostatic potential maps, which visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. These maps clearly show the electron-rich nature of the crown ether cavity, explaining its affinity for cations. mdpi.com

Interactive Table: Information Derived from DFT Calculations on Crown Ether Complexes

| Calculation Type | Output/Information Provided | Significance |

| Geometry Optimization | 3D structure, bond lengths, bond angles. mdpi.com | Predicts the most stable conformation of the complex. |

| Frequency Analysis | Vibrational frequencies (IR/Raman spectra). mdpi.com | Aids in the interpretation of experimental spectroscopic data. |

| Binding Energy | Energy difference between complex and isolated molecules. nsf.gov | Quantifies the thermodynamic stability of the host-guest interaction. |

| Electrostatic Potential Map | Visualization of charge distribution. mdpi.com | Highlights the electron-rich cavity responsible for cation binding. |

Computational Chemistry and Density Functional Theory (DFT) Calculations

Elucidation of Host-Guest Interactions

The non-covalent interactions between a host, such as this compound, and its guest are the foundation of supramolecular chemistry. nih.gov Spectroscopic techniques are indispensable tools for observing and characterizing these interactions in both solution and the solid state. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful method for studying host-guest complexes in solution. nih.govsiu.edu Changes in the chemical shifts of protons on both the host and guest molecules upon complexation serve as direct evidence of an interaction. For instance, when this compound binds a guest cation like an ammonium ion, the protons of the crown ether's polyether ring experience a downfield shift. This is indicative of the cation being held within the electron-rich cavity. Similarly, the guest's proton signals are also affected, providing a comprehensive view of the binding event. nsf.gov

X-ray Crystallography: This technique provides unambiguous proof of the three-dimensional structure of host-guest complexes in the solid state. It allows for the precise measurement of bond lengths and angles, revealing the exact nature of the intermolecular forces. Studies on similar crown ether complexes show that the primary amino group often interacts with the crown ether's oxygen atoms through N-H···O hydrogen bonds. researchgate.net For complexes involving ammonium ions, the guest is typically threaded through the macrocyclic cavity, anchored by strong hydrogen bonds to the ether oxygen atoms.

Fluorescence Spectroscopy: The aminobenzo moiety of this compound is fluorescent, making fluorescence spectroscopy a highly sensitive method for probing guest binding. The binding of a guest molecule can alter the electronic environment of the fluorophore, leading to changes in fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. These changes can be monitored during a titration to determine key thermodynamic parameters of the complexation, such as the binding constant and stoichiometry.

Prediction of Binding Energies and Geometries

Computational chemistry offers profound insights that complement experimental findings, allowing for the prediction of structural and energetic aspects of host-guest complexation before synthesis.

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method to model the behavior of these complexes. nih.gov It can be used to calculate the optimized geometries of both the free host and the host-guest complex. researchgate.netdntb.gov.ua These calculations help identify the most stable conformation, detailing how the guest fits within the host's cavity and the specific atoms involved in the binding. nsf.gov

The primary goal of these calculations is often to predict the binding energy, which quantifies the stability of the host-guest complex. A more negative binding energy corresponds to a stronger, more favorable interaction. This predictive power is crucial for screening potential guests for a given host or for designing new hosts with enhanced affinity and selectivity for a specific target molecule. Computational approaches can account for various factors, including geometry relaxation and solvation effects, to provide a comprehensive energy profile of the binding process. researchgate.net

Below is a table presenting representative data from a computational study on a closely related crown ether, dibenzo-18-crown-6, which illustrates the type of information generated through such analyses.

| Host Molecule | Guest Molecule | Computational Method | Predicted Binding Energy (kJ/mol) | Key Predicted Interactions |

| Dibenzo-18-crown-6 | Ammonium ion | DFT | -147.28 | N-H···O Hydrogen Bonds |

This data is representative of computational studies on similar crown ether systems and serves to illustrate the concept. researchgate.netresearchgate.net

V. Applications of 4 Aminobenzo 18 Crown 6 in Sensing and Analytical Chemistry

Ion-Selective Electrodes (ISEs)

Ion-selective electrodes are analytical instruments that measure the activity of a specific ion in a solution. The core component of an ISE is a membrane that selectively interacts with the target ion. 4'-Aminobenzo-18-crown-6 is widely used as an ionophore in these membranes, particularly for its high affinity for potassium ions. sigmaaldrich.comsigmaaldrich.com

Development and Performance for Potassium Ion Detection

The development of potassium-selective electrodes frequently utilizes this compound as the active sensing material. sigmaaldrich.com The crown ether's macrocyclic structure, with its planar arrangement of six oxygen atoms, creates a region of strong negative potential that perfectly accommodates the potassium ion, facilitating selective host-guest interactions. researchgate.net This selective binding event is the basis for the potentiometric response of the electrode.

Researchers have successfully fabricated electrochemical sensors by functionalizing gold surfaces with AB18C6. sigmaaldrich.com These sensors demonstrate a reliable and selective response to K⁺ ions. The performance of such ISEs is characterized by several key parameters, including a wide linear range, low detection limit, rapid response time, and high selectivity over other common cations. While AB18C6 provides excellent selectivity for potassium, these electrodes can be subject to interference from other ions that have similar sizes, such as cesium (Cs⁺) and ammonium (B1175870) (NH₄⁺).

Table 1: Performance Characteristics of 18-Crown-6-Based Potassium Ion-Selective Electrodes

| Parameter | Typical Performance Value | Source(s) |

| Detection Limit | As low as 0.1 µM | sigmaaldrich.com |

| Concentration Range | 0.5 to 7.0 x 10⁻³ M | |

| Response Time | Approximately 30 seconds | |

| Electrode Slope | +56 ±4 mV/decade at 25°C | |

| Primary Interfering Ions | Cs⁺, NH₄⁺, Rb⁺, Na⁺ |

Utilization in Environmental and Biological Samples

The high selectivity and sensitivity of AB18C6-based potassium-selective electrodes make them crucial tools for a variety of real-world applications. sigmaaldrich.com In clinical diagnostics, they are used for the precise measurement of potassium levels in biological fluids like blood serum and urine. Accurate potassium concentration monitoring is vital for human health, as imbalances can indicate serious medical conditions.

In the field of environmental monitoring, these sensors are employed to assess water quality in lakes, streams, and wastewater. sigmaaldrich.comsigmaaldrich.com The ability to obtain rapid, on-site measurements of potassium concentrations is a significant advantage over traditional laboratory-based analytical methods, which are often more time-consuming and expensive.

Heavy Metal Ion Detection and Environmental Monitoring

The application of this compound extends beyond alkali metals to the detection of toxic heavy metal ions. The inherent affinity of the 18-crown-6 (B118740) cavity for ions like lead (Pb²⁺) makes it a valuable receptor for developing sensors aimed at environmental protection and safety. sigmaaldrich.com

Selective Sensing of Pb²⁺, Mo, As, Fe in Contaminated Samples

Sensors incorporating this compound and its derivatives have been developed for the selective detection of lead (Pb²⁺) ions in contaminated water samples. sigmaaldrich.comsigmaaldrich.com The mechanism relies on the strong complexation between the crown ether and the lead ion. Electrochemical methods, such as differential pulse anodic stripping voltammetry, are often used in conjunction with these sensors to achieve very low detection limits. mdpi.com Research on related dibenzo-18-crown-6 (B77160) sensors has demonstrated the ability to detect lead at concentrations as low as 10 ppm with minimal interference from other metal ions like mercury(II) and aluminum(III). mdpi.com While the focus has been heavily on lead, the versatile nature of crown ethers suggests potential for designing sensors for other heavy metals as well.

Table 2: Example Performance of a Dibenzo-18-Crown-6 Aldimine-Derived ISE for Lead Detection

| Parameter | Performance Value | Source(s) |

| Analyte | Lead (Pb²⁺) | mdpi.com |

| Detection Limit | As low as 10 ppm | mdpi.com |

| Linear Range | 15–60 ppm | mdpi.com |

| Primary Interfering Ions | Minimal interference from Hg²⁺ and Al³⁺ | mdpi.com |

Solid-Phase Extraction Adsorbents (e.g., Fe₃O₄@AB18C6)

Beyond in-situ sensing, this compound is used to create materials for the pre-concentration and removal of heavy metals from environmental samples. A notable application is its use in solid-phase extraction (SPE). Researchers have functionalized magnetic nanoparticles (Fe₃O₄) with AB18C6 to create a highly effective adsorbent, Fe₃O₄@AB18C6. sigmaaldrich.com

This material combines the magnetic properties of the iron oxide core with the selective lead-binding capability of the crown ether shell. sigmaaldrich.com The magnetic core allows for the easy separation of the adsorbent from the sample solution using an external magnet. This simplifies the extraction process, making it a rapid and efficient method for the determination and removal of Pb²⁺ ions from wastewater and other contaminated sources. sigmaaldrich.com

Biosensing Applications

The functional amino group on the benzo portion of this compound provides a versatile chemical handle for covalent immobilization onto transducer surfaces or conjugation to biological molecules. This feature opens up potential applications in the field of biosensing.

While the primary application of AB18C6 has been in the direct sensing of ions as described above, its structure is amenable to integration into more complex biosensor designs. For instance, the amine can be used to link the crown ether to proteins (such as enzymes or antibodies) or nucleic acids. Such a system could theoretically be designed where the binding of a biological target to the biomolecule induces a conformational change that affects the ion-binding properties of the nearby crown ether, creating a measurable signal. However, specific and well-developed examples of AB18C6 being integrated into enzyme-based or immuno-biosensors for detecting biological analytes are not yet widely reported in the literature, suggesting this remains an emerging area for future research.

K⁺-Selective Nanopores and Graphene Oxide Based Sensors

The inherent selectivity of the 18-crown-6 ether ring for potassium ions, which have a compatible ionic radius (1.38 Å) for optimal host-guest complexation, has been widely exploited in sensor development. nih.gov When this compound is immobilized on conductive materials like graphene or gold, it creates a highly sensitive and selective platform for K⁺ detection.

Graphene and its derivatives, such as graphene oxide (GO) and reduced graphene oxide (rGO), are favored materials for these sensors due to their high electrical conductivity and large surface area. nih.gov The amino group of this compound allows it to be covalently bonded to the surface of these materials. In one application, this compound was used to functionalize a gold surface to create an electrochemical sensor specifically for potassium ions. Another study demonstrated that when 18-crown-6 ether is conjugated with rGO, the resulting sensor can detect K⁺ ions down to the micromolar range. nih.gov An even more sensitive electrochemical sensor based on 1-aza-18-crown-6 (a similar crown ether) functionalized on graphene oxide reported an exceptionally low detection limit of 10⁻¹⁵ M for K⁺. nih.gov

The sensing mechanism relies on the binding of K⁺ ions by the crown ether cavity. This binding event alters the electronic properties of the sensor surface, leading to a measurable change in the electrochemical signal, which can be correlated to the concentration of potassium ions.

| Sensor Platform | Crown Ether Derivative | Target Ion | Detection Limit | Reference |

| Gold Electrode | This compound | K⁺ | 0.1 µM | |

| Reduced Graphene Oxide (rGO) | 18-crown-6 ether | K⁺ | Micromolar (µM) range | nih.gov |

| Graphene Oxide (GO) | 1-Aza-18-crown-6 | K⁺ | 1 fM (10⁻¹⁵ M) | nih.gov |

Electrochemical DNA Biosensors Utilizing Crown Ether Complexes

Electrochemical DNA biosensors are analytical devices that use an electrode transducer to detect the hybridization of a single-stranded DNA probe with its complementary target DNA sequence. nih.gov The process involves immobilizing a known DNA probe onto the electrode surface. When the target DNA is present in a sample, it binds (hybridizes) to the probe, causing a change in the physical or electrochemical properties of the electrode surface, which is then detected as a signal. nih.gov

While specific, detailed applications of this compound in published DNA biosensor research are not extensively documented, the principles of crown ether chemistry allow for conceptual designs. Crown ethers are excellent ionophores, capable of selectively binding cations. This functionality could be integrated into a DNA biosensor in several potential ways.

One hypothetical mechanism involves using the crown ether to capture a redox-active cation. This cation-crown ether complex could then be attached to the DNA probe. A change in the electrochemical signal of the cation upon hybridization of the target DNA would serve as the detection signal. Alternatively, the crown ether could be used to modulate the interaction of reporter ions with the DNA backbone. The negatively charged phosphate (B84403) backbone of DNA interacts with cations; the specific binding of these cations by a proximate crown ether could influence the electrochemical signal, providing a means to detect the hybridization event. The amino group on this compound would be essential in these designs for covalently linking the molecule to the DNA probe or the electrode surface.

Colorimetric Probes and Assays for Ion Detection

Colorimetric sensors provide a visual and often straightforward method for detecting chemical species, where the presence of an analyte causes a distinct color change. This compound has been successfully incorporated into colorimetric probes, particularly for the detection of heavy metal ions like lead (Pb²⁺). sigmaaldrich.com

One notable application involves the use of gold nanoparticles (AuNPs) as the colorimetric agent. In this system, this compound is first modified with a dithiocarbamate (B8719985) group, which can then strongly bind to the surface of AuNPs. These functionalized AuNPs have a characteristic color (typically red) when dispersed in solution. The 18-crown-6 cavity on the nanoparticle surface is available to bind with target ions. When Pb²⁺ ions are introduced, the crown ether captures them, causing the individual nanoparticles to aggregate or cluster together. This aggregation alters the surface plasmon resonance of the AuNPs, resulting in a distinct and visible color change from red to blue, signaling the presence of lead. This method has been applied to detect Pb(II) ions in wastewater.

| Sensor Component | Functionalizing Agent | Transducer | Target Ion | Detection Principle | Reference |

| This compound | Dithiocarbamate | Gold Nanoparticles (AuNPs) | Pb²⁺ | Ion-induced aggregation causing a color change (Red to Blue) |

Vi. Supramolecular Assemblies and Materials Science Applications

Self-Assembly Strategies

Self-assembly, the spontaneous organization of molecules into ordered structures, is a cornerstone of creating advanced functional materials. 4'-Aminobenzo-18-crown-6 is effectively utilized in these strategies to direct the formation of complex supramolecular architectures.

The functionalization of nanoparticles with this compound imparts them with molecular recognition capabilities, leading to the creation of smart materials for sensing and diagnostics. Gold nanoparticles (AuNPs), in particular, have been a focus of intensive research due to their distinct optical and electronic properties. semanticscholar.orgnih.gov The amino group of this compound can be used to anchor the molecule to the surface of AuNPs. mdpi.com

Researchers have successfully modified gold nanoparticles with this compound to develop colorimetric sensors. mdpi.com These functionalized nanoparticles have been used for the detection of potassium ions (K⁺) in samples like human urine. The selective binding of K⁺ by the crown ether cavity on the nanoparticle surface induces a change in the nanoparticles' aggregation state, resulting in a visible color change that can be analyzed by UV-Vis spectroscopy. mdpi.com This demonstrates excellent anti-interference activity, highlighting the sensor's selectivity. mdpi.com The functional amine group allows for easy covalent linkage to the nanoparticle surface, creating a stable and responsive sensing platform. sigmaaldrich.com

Table 1: Application of this compound Functionalized Gold Nanoparticles

| Application Area | Target Analyte | Detection Principle | Sample Matrix | Reference |

| Sensing | Potassium Ion (K⁺) | Colorimetric Assay | Human Urine | mdpi.com |

The selective ion-binding properties of this compound are harnessed to engineer sophisticated ionic gates and nanochannels that control ion transport. These systems are crucial for developing new separation technologies, sensors, and biomimetic devices. By immobilizing this compound within nanopores or on membrane surfaces, it is possible to create channels that exhibit high selectivity for specific cations.

For instance, solid-state nanopores can be decorated with this compound to facilitate the selective transport of potassium ions. The crown ether's cavity size (approximately 2.6–3.2 Å) is ideally suited for complexing with K⁺. In such engineered systems, the crown ether acts as a selective gate, capturing K⁺ ions and enabling their passage through the channel while excluding other ions like sodium (Na⁺). This mechanism relies on the specific host-guest interaction between the crown ether and the potassium ion.

Development of Advanced Materials

The integration of this compound into larger material frameworks, such as membranes and polymers, leads to the development of advanced materials with tailored functionalities.

Building on the principles of ionic gates, this compound can be incorporated into membranes to create functionalized nanochannels for selective ion separation. The performance of these materials is dictated by design parameters such as the pore diameter and the density of the crown ether functionalization. By decorating the walls of nanopores with this compound, membranes can be engineered to exhibit high selectivity for potassium ions over sodium ions, with reported selectivity ratios exceeding 10:1. This approach has potential applications in areas like hemodialysis, where selective ion removal is critical. nih.govnih.gov The covalent attachment of the crown ether ensures the stability and longevity of the functionalized membrane.

Table 2: Design Parameters for K⁺ Selective Nanopores Functionalized with this compound

| Parameter | Typical Range | Purpose | Reference |

| Nanopore Diameter | 5–10 nm | Controls overall ion flux | |

| Co-functionalization | ssDNA (15–30 nucleotides) | Acts as a cation filter to exclude Na⁺ | |

| Performance Metric | K⁺/Na⁺ Selectivity Ratio | >10:1 |

The amino group on this compound serves as a convenient handle for its incorporation into polymeric structures. nih.gov This is achieved by first converting the aminocrown ether into a functional monomer, which can then be copolymerized with other monomers to create smart polymers.

A notable example is the synthesis of 4'-benzo-18-crown-6 methacrylate (B18C6Am) through an amidation reaction between this compound and methacryloyl chloride. nih.gov This monomer can then be copolymerized to form amphiphilic polymers. These polymers can self-assemble into micelles in aqueous solutions, forming a core-shell structure. The crown ether units, exposed on the micelle surface, can selectively bind potassium ions. This binding can trigger a conformational change in the polymer, leading to the disassembly of the micelles and the release of a pre-loaded cargo, such as a drug molecule or gold nanoparticles. nih.govresearchgate.net This demonstrates the creation of a K⁺-responsive material for controlled release applications. nih.gov

Host-Guest Chemistry in Material Design

The foundational principle enabling all the aforementioned applications is host-guest chemistry. lookchem.com this compound acts as the "host," possessing a pre-organized cavity lined with oxygen atoms that create a strong negative potential. sigmaaldrich.comsigmaaldrich.com This cavity selectively encapsulates "guest" molecules, primarily metal cations whose size is complementary to the cavity's diameter, such as potassium. mdpi.com

This selective binding is the cornerstone of its use in material design. lookchem.com It allows for the creation of ion-selective electrodes, separation agents, and responsive materials. lookchem.com By leveraging the specific and reversible nature of these host-guest interactions, scientists can design materials that respond to specific chemical stimuli, leading to applications in chemical sensing, controlled drug delivery, and the creation of "smart" materials with switchable properties. nih.gov The functional amino group further expands its utility, allowing these host-guest properties to be permanently integrated into larger material systems like nanoparticles, membranes, and polymers.

Design of Molecular Tweezers for Fullerene Recognition

The quest for synthetic receptors capable of selectively binding fullerenes has led to the design of sophisticated "molecular tweezers." These molecules feature two pincer-like arms, typically aromatic, connected by a spacer. The crown ether moiety, as seen in derivatives of aminobenzo-18-crown-6, can serve as an effective central scaffold for constructing such architectures. nih.govacs.org

A notable example is a molecular tweezer designed for the selective recognition of different-sized fullerenes, named trans-di(perylene-3-ylmethanaminobenzo)-18-crown-6 (DP-18C6). nih.govnih.gov In this design, a trans-di(aminobenzo)-18-crown-6 core acts as the central scaffold. nih.gov Two perylene subunits are attached to this core, serving as the "pincers" of the tweezer. These perylene groups are responsible for catching fullerene molecules through π-π interactions. acs.org

The cooperative effect between the perylene subunits and the crown ether core enables this molecular tweezer to efficiently recognize and bind fullerenes such as C60, C70, and C76. nih.govnih.gov Experimental studies, including 1H NMR and fluorescence titration, have confirmed that DP-18C6 forms a 1:1 host-guest complex with fullerene molecules. nih.govacs.org

Density Functional Theory (DFT) calculations provide further insight into the binding mechanism. The calculations show that the DP-18C6 molecule physically grasps the fullerene guest like a tweezer, with the two perylene subunits acting as clamps. nih.gov The interactions are primarily intermolecular π-π stacking between the perylene arms and the fullerene cage. nih.govnih.gov Interestingly, while the highly symmetrical C60 shows no significant orientational preference within the complex, the larger fullerenes, C70 and C76, orient themselves to maximize contact with the perylene subunits, leading to stronger π-π interactions. nih.gov This results in a remarkable binding selectivity, with DP-18C6 showing a much higher affinity for higher fullerenes over C60, highlighting its potential use in fullerene separation technologies. nih.govnih.gov

| Parameter | DP-18C6 with C60 | DP-18C6 with C70 | DP-18C6 with C76 |

| Complex Stoichiometry | 1:1 | 1:1 | 1:1 |

| Primary Interaction | π-π stacking | Stronger π-π stacking | Stronger π-π stacking |

| Binding Selectivity | Lower affinity | Higher affinity | Higher affinity |

| Structural Insight (from DFT) | No significant orientational preference | Fullerene exposes equatorial region to maximize contact | Fullerene exposes equatorial region to maximize contact |

Supramolecular Systems with Tailored Functions

The ability to functionalize the amino group of this compound allows for its incorporation into a variety of supramolecular systems, imparting them with specific, pre-designed functions. This versatility has been demonstrated in areas such as ion sensing and selective extraction.

One significant application is in the development of ion-selective electrodes (ISEs). mdpi.com For instance, novel dibenzo-18-crown-6 (B77160) aldimines, synthesized from derivatives of aminobenzo-18-crown-6, have been used to create electrodes for the electrochemical sensing of lead (Pb2+) ions in aqueous solutions. mdpi.com These compounds can be polymerized onto a platinum surface to form a multi-layered ion-selective membrane. mdpi.com The crown ether cavity within the polymer structure exhibits a high negative electrostatic potential, allowing it to spontaneously bind with aqueous lead ions. mdpi.com These ISEs demonstrate the ability to selectively detect and quantify lead at concentrations as low as 10 ppm, showcasing a tailored function for environmental monitoring. mdpi.com

Furthermore, this compound serves as a versatile metal-complexing agent and can be functionalized onto other materials to create systems with specific adsorptive properties. sigmaaldrich.comsigmaaldrich.com It can be attached to magnetic nanoparticles, for example, to produce a solid-phase extraction adsorbent. sigmaaldrich.com This tailored material has been successfully used for the selective determination and extraction of lead ions, combining the magnetic separability of the nanoparticles with the ion-binding specificity of the crown ether. sigmaaldrich.comsigmaaldrich.com The compound's planar oxygen atoms create a strong negative potential barrier, enabling it to coordinate readily with metal ions, making it a widely used ionophore in various applications. sigmaaldrich.comsigmaaldrich.com

| System Type | Functional Moiety | Tailored Function | Target Analyte | Application Area |

| Ion-Selective Electrode (ISE) | Dibenzo-18-crown-6 aldimines | Electrochemical sensing and quantification | Pb2+ | Environmental Monitoring |

| Solid-Phase Extraction Adsorbent | This compound functionalized magnetic nanoparticles | Selective extraction and determination | Pb2+ | Analytical Chemistry / Separation Science |

Vii. Catalytic and Organic Synthesis Applications

Phase-Transfer Catalysis (PTC)

Crown ethers are renowned for their efficacy as phase-transfer catalysts, a role in which 4'-Aminobenzo-18-crown-6 and its parent compounds excel. ijirset.com Phase-transfer catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com Ionic reagents, such as inorganic salts, are often soluble in water but insoluble in organic solvents where the substrate is dissolved. A phase-transfer catalyst overcomes this solubility barrier.

The mechanism of action for a crown ether like this compound involves its macrocyclic cavity selectively encapsulating the cation of the inorganic salt (e.g., K⁺ from KF or KCN). spcmc.ac.in The exterior of the crown ether is lipophilic (hydrocarbon-like), rendering the entire complex soluble in the organic phase. spcmc.ac.in This process transports the cation into the organic medium, and to maintain charge neutrality, the corresponding anion (e.g., F⁻ or CN⁻) is dragged along with it. spcmc.ac.in

Once in the organic phase, the anion is only weakly associated with the complexed cation and is poorly solvated by the aprotic solvent. This results in a highly reactive, "naked" anion that can readily participate in nucleophilic substitution or other reactions with the organic substrate, leading to significantly accelerated reaction rates. spcmc.ac.in For instance, the use of 18-crown-6 (B118740) can render potassium fluoride, which is typically insoluble in benzene (B151609), an effective nucleophile for displacement reactions in that solvent. spcmc.ac.in While specific studies detailing this compound in PTC are not extensively documented, its structural similarity to 18-crown-6 and its derivatives suggests a comparable mode of action. Research on the closely related perhydrodibenzo-18-crown-6 has demonstrated its effectiveness in classic phase-transfer catalyzed nucleophilic substitutions. rsc.org

Below is a data table showing representative nucleophilic substitution reactions facilitated by 18-crown-6 type catalysts, illustrating the principle of phase-transfer catalysis.

| Substrate | Reagent | Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 1-Bromooctane | Potassium Cyanide (KCN) | 18-crown-6 | Acetonitrile | 1-Cyanooctane | High |

| Benzyl Chloride | Potassium Acetate (CH₃COOK) | 18-crown-6 | Benzene | Benzyl Acetate | High |

| n-Octyl Methanesulfonate | Potassium Iodide (KI) | Perhydrodibenzo-18-crown-6 | Chlorobenzene/Water | n-Octyl Iodide | High |

Ligand in Coordination Chemistry for Specific Reactions

This compound serves as a versatile ligand in coordination chemistry. chemimpex.com Its polyether ring provides multiple planar oxygen atoms that create a strong negative potential, making it adept at coordinating with various metal ions. sigmaaldrich.comsigmaaldrich.com The size of the 18-crown-6 cavity is particularly well-suited for complexing with alkali and alkaline earth metals, most notably potassium (K⁺) ions.

The presence of the 4'-amino group is a key feature that enhances its function as a ligand. This group can influence the electronic properties of the molecule and participate in secondary interactions, such as hydrogen bonding, which can lead to increased binding affinity and selectivity for certain metal ions like lead (Pb²⁺). Furthermore, the amino group provides a convenient handle for covalently attaching the crown ether to other molecules, surfaces, or polymer backbones, allowing for the creation of immobilized catalysts or functional materials. sigmaaldrich.com

The ability to form stable metal complexes allows this compound to be used in catalysis, where the complexed metal ion can act as a Lewis acid or participate in redox cycles. By coordinating the metal ion, the crown ether ligand can modulate its reactivity and selectivity. While its application in ion-selective electrodes and for the extraction of metal ions is well-established, its use in catalyzing specific organic reactions is an area of ongoing research. chemimpex.comsigmaaldrich.com The formation of molecular complexes with various metals is a critical first step for these potential catalytic applications. sigmaaldrich.com

Facilitating Organic Transformations (e.g., Aldol Condensation, Diels-Alder Cycloaddition, Michael Addition)

Based on available research, there is currently insufficient specific information to detail the role of this compound in facilitating Aldol Condensation, Diels-Alder Cycloaddition, or Michael Addition reactions. While crown ethers can influence organic reactions by complexing cationic reagents, specific studies demonstrating the application of this particular compound in these transformations are not prominently documented.

Viii. Emerging Research Areas and Future Perspectives

Integration with Nanotechnology for Enhanced Performance

The fusion of 4'-Aminobenzo-18-crown-6 with nanotechnology has led to the development of highly sensitive and selective systems. The amino group provides a convenient anchor for immobilizing the crown ether onto nanostructures, while the crown ether cavity retains its ability to capture specific metal ions.

Researchers have successfully functionalized magnetic nanoparticles with this compound. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com These modified nanoparticles serve as efficient solid-phase extraction adsorbents for the determination and removal of lead ions (Pb²⁺) from aqueous solutions. sigmaaldrich.comchemicalbook.com The magnetic core allows for easy separation of the nanoparticles from the sample matrix, streamlining the extraction process.